Cas no 2138057-31-3 (rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide)

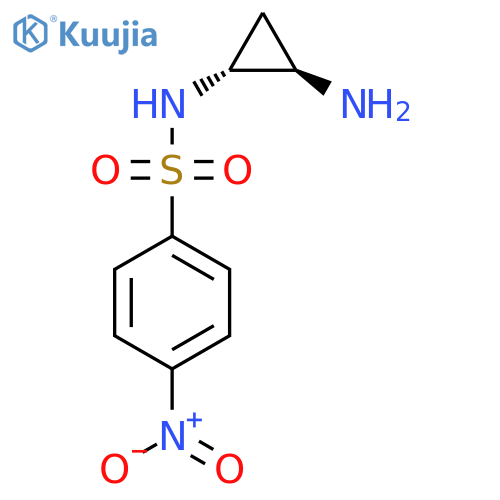

2138057-31-3 structure

商品名:rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide

rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide

- 2138057-31-3

- EN300-1167470

- rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide

-

- インチ: 1S/C9H11N3O4S/c10-8-5-9(8)11-17(15,16)7-3-1-6(2-4-7)12(13)14/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1

- InChIKey: SZRJTELTEBDRFJ-RKDXNWHRSA-N

- ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(N[C@@H]1C[C@H]1N)(=O)=O

計算された属性

- せいみつぶんしりょう: 257.04702701g/mol

- どういたいしつりょう: 257.04702701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 391

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 126Ų

- 疎水性パラメータ計算基準値(XlogP): 0

rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1167470-0.25g |

rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide |

2138057-31-3 | 0.25g |

$2093.0 | 2023-06-08 | ||

| Enamine | EN300-1167470-2.5g |

rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide |

2138057-31-3 | 2.5g |

$4458.0 | 2023-06-08 | ||

| Enamine | EN300-1167470-10.0g |

rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide |

2138057-31-3 | 10g |

$9781.0 | 2023-06-08 | ||

| Enamine | EN300-1167470-2500mg |

rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide |

2138057-31-3 | 2500mg |

$4458.0 | 2023-10-03 | ||

| Enamine | EN300-1167470-5000mg |

rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide |

2138057-31-3 | 5000mg |

$6597.0 | 2023-10-03 | ||

| Enamine | EN300-1167470-500mg |

rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide |

2138057-31-3 | 500mg |

$2185.0 | 2023-10-03 | ||

| Enamine | EN300-1167470-1000mg |

rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide |

2138057-31-3 | 1000mg |

$2276.0 | 2023-10-03 | ||

| Enamine | EN300-1167470-250mg |

rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide |

2138057-31-3 | 250mg |

$2093.0 | 2023-10-03 | ||

| Enamine | EN300-1167470-0.1g |

rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide |

2138057-31-3 | 0.1g |

$2002.0 | 2023-06-08 | ||

| Enamine | EN300-1167470-0.5g |

rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide |

2138057-31-3 | 0.5g |

$2185.0 | 2023-06-08 |

rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

2138057-31-3 (rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide) 関連製品

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 13769-43-2(potassium metavanadate)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量